N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide
Description
N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring, a hydroxyethyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-6-7-13(10-15(11)22(2,20)21)16(19)17-14-5-3-4-12(14)8-9-18/h6-7,10,12,14,18H,3-5,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMXBCUYHUYZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2CCO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide typically involves multiple steps. One common route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxyethyl group. The final step involves the formation of the benzamide moiety through a condensation reaction with 4-methyl-3-methylsulfonylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the benzamide moiety can interact with various biological pathways. These interactions can modulate cellular processes and result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-[2-(2-hydroxyethyl)cyclopentyl]-4-methyl-3-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances solubility and reactivity, while the methylsulfonylbenzamide moiety provides stability and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
